YC-1, chemically known as 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole, is a synthetic compound recognized for its diverse pharmacological activities. It primarily functions as an activator of soluble guanylate cyclase and an inhibitor of hypoxia-inducible factor 1 alpha, making it a significant candidate in cancer therapy and other medical applications. The compound has garnered attention for its potential to target various biological pathways, particularly those involved in tumor growth and fibrosis.
YC-1 was initially developed for circulatory disorders due to its ability to inhibit platelet aggregation and vascular contraction. Its discovery emerged from research focused on enhancing the therapeutic options for conditions associated with hypoxia and related pathologies. The compound is synthesized through a series of chemical reactions that yield its unique structure, which is crucial for its biological activity.
YC-1 belongs to the class of indazole derivatives. It is classified as a small molecule drug with potential applications in oncology and fibrotic diseases. Its mechanism of action involves modulation of signaling pathways associated with cell survival and proliferation under hypoxic conditions.
The synthesis of YC-1 involves several key steps that typically start with the formation of the indazole core followed by functionalization to introduce the furoyl and benzyl groups. The synthetic route can be summarized as follows:
Technical details regarding specific reagents, solvents, and conditions (e.g., temperature, pressure) are often optimized to enhance yield and purity. High-performance liquid chromatography (HPLC) is commonly used for purification and to ensure the compound's quality exceeds 99% purity.
The molecular structure of YC-1 can be represented as follows:
The structure features an indazole core linked to a furoyl group and a benzyl group, which are essential for its biological activity.
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within YC-1, revealing how its conformation contributes to its interaction with biological targets.
YC-1 participates in various chemical reactions that underpin its pharmacological effects:
In vitro assays have demonstrated YC-1's ability to modulate signaling pathways related to cell survival under low oxygen conditions. These assays often involve cultured cancer cells exposed to hypoxic environments where YC-1's effects on gene expression are assessed using techniques such as reverse transcription-polymerase chain reaction (RT-PCR).
The mechanism by which YC-1 exerts its effects involves several key processes:
Experimental data indicate that treatment with YC-1 results in decreased levels of HIF-1α protein and reduced expression of HIF-dependent genes such as vascular endothelial growth factor.
YC-1 is characterized by:
YC-1 exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its reactivity profile includes interactions typical for indazole derivatives.
Relevant data from studies show that YC-1 maintains structural integrity during biological assays, supporting its use in therapeutic contexts.
YC-1 has several promising applications in scientific research and medicine:
YC-1 (3-(5′-Hydroxymethyl-2′-furyl)-1-benzylindazole), first synthesized in the early 1990s, was initially identified for its cardiovascular effects. In 1994, Ko et al. characterized it as a novel antiplatelet agent that inhibited aggregation induced by arachidonic acid, collagen, and thrombin in rabbit models. Its mechanism was linked to the elevation of cyclic guanosine monophosphate (cGMP) levels through soluble guanylyl cyclase (sGC) activation—independent of nitric oxide (NO) signaling [5]. This discovery distinguished YC-1 from conventional NO-dependent sGC activators like nitroprusside. The compound’s chemical identity (CAS 170632-47-0; molecular formula C₁₉H₁₆N₂O₂; MW 304.34 g/mol) was subsequently cataloged in pharmacological databases [1] [9]. By the late 1990s, research expanded beyond hematology, revealing YC-1’s unexpected role in hypoxia-response pathways. Chun et al. (2004) later highlighted its potential in oncology, particularly in suppressing tumor angiogenesis via HIF-1α inhibition [9], positioning YC-1 as a dual-target therapeutic candidate.
Table 1: Key Chemical Identifiers of YC-1
Property | Value |
---|---|
IUPAC Name | 5-[1-(Phenylmethyl)-1H-indazol-3-yl]-2-furanmethanol |
CAS Number | 170632-47-0 |
Molecular Formula | C₁₉H₁₆N₂O₂ |
Molecular Weight | 304.34 g/mol |
Purity | ≥99% (HPLC) |
Solubility (DMSO) | 30.43 mg/mL (100 mM) |
Primary Targets | sGC, HIF-1α |
YC-1 exhibits a unique bifunctionality, targeting two distinct pathways:
YC-1 directly stimulates sGC, an enzyme pivotal for cGMP synthesis in vascular regulation. Unlike NO donors, YC-1 acts independently of NO and sensitizes sGC to endogenous gaseous activators (CO/NO), amplifying cGMP production up to 1,000-fold [1] [4]. Structural studies show it binds the sGC heme pocket, inducing conformational changes that boost catalytic activity. In platelets, YC-1 inhibits adhesion (IC₅₀ = 14.6 μM) and reduces intracellular Ca²⁺ flux [5] [7]. Its vasodilatory effects are evidenced by rabbit aortic ring relaxation (EC₅₀ = 1.9 μM) [4], underscoring therapeutic potential for circulatory disorders.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8